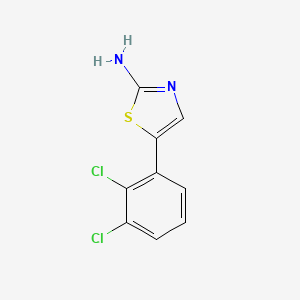

5-(2,3-Dichlorophenyl)thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2S |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6Cl2N2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |

InChI Key |

RCKIUANIWZMXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(S2)N |

Origin of Product |

United States |

Substrate Controlled Synthesis:

This approach incorporates a chiral element directly into one of the starting materials. An efficient method for the parallel solid-phase synthesis of chiral polyaminothiazoles has been developed using this principle. nih.gov The methodology involves:

Binding chiral polyamines to a solid support resin.

Reacting these resin-bound amines with isothiocyanates to generate polythioureas.

Condensing these chiral thiourea (B124793) precursors with various α-halogenoketones via the Hantzsch synthesis.

Cleaving the final products from the solid support to yield chiral polyaminothiazoles in good purity and yield. nih.gov

This strategy allows for the creation of a diverse library of chiral analogues by varying both the initial chiral polyamine and the α-halogenoketone.

Auxiliary Controlled Asymmetric Synthesis:

This method utilizes a temporary chiral group (a chiral auxiliary) to direct the stereochemical outcome of a reaction. While not applied directly to 5-aryl-2-aminothiazoles in the reviewed literature, a highly relevant strategy has been successfully used for the asymmetric synthesis of amino-benzothiazol derivatives. This approach can be adapted for the synthesis of chiral analogues of 5-(2,3-Dichlorophenyl)thiazol-2-amine.

The reported synthesis involves the reaction of 2-lithiated benzothiazoles with chiral (S)-N-tert-butanesulfinylketimines. rsc.org This reaction proceeds with excellent diastereoselectivity, and the chiral sulfinyl auxiliary can be subsequently removed to yield the desired chiral amine. The high degree of stereochemical control is dictated by the predictable facial selectivity imposed by the bulky chiral auxiliary during the nucleophilic addition step. rsc.org This powerful strategy offers a pathway to previously inaccessible chiral aminothiazole derivatives.

Table 2: Overview of Stereoselective Synthesis Approaches for Thiazole (B1198619) Analogues

| Method | Chiral Source | Key Reagents/Steps | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Substrate-Controlled Solid-Phase Synthesis | Chiral Polyamines | Resin-bound chiral polyamines, Fmoc-isothiocyanates, α-halogenoketones | Chiral Polyaminothiazoles | Good yield and purity of chiral products. | nih.gov |

| Auxiliary-Controlled Asymmetric Synthesis (by analogy) | (S)-N-tert-butanesulfinylketimines | 2-Lithiated (benzo)thiazoles, (S)-N-t-butylsulfinyl-ketimines | Chiral Amino-benzothiazol Derivatives | Excellent diastereoselectivities and good isolated yields. | rsc.org |

Exploration of Biological Activities and Molecular Interaction Mechanisms of 5 2,3 Dichlorophenyl Thiazol 2 Amine

In Vitro Biological Activity Spectrum of 5-(2,3-Dichlorophenyl)thiazol-2-amine

The in vitro biological activity of a novel compound is typically characterized through a battery of standardized assays. This approach allows for the systematic evaluation of its effects across a range of biological targets and cellular processes. For this compound, however, specific data from such screenings are not presently available.

Enzyme Inhibition and Activation Profiling

Enzyme inhibition assays are fundamental in drug discovery to identify compounds that can modulate the activity of specific enzymes. Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including kinases and monoamine oxidases. For instance, a study on related benzofuran–thiazolylhydrazone derivatives identified a compound with a 2,4-dichlorophenyl group that exhibited inhibitory activity against the MAO-A isoenzyme. However, no such enzyme inhibition or activation data has been published for this compound.

Receptor Binding and Signaling Pathway Modulation Assays

To understand how a compound might influence cellular communication, receptor binding and signaling pathway analyses are crucial. These assays determine if a compound can bind to specific cell surface or intracellular receptors and subsequently activate or block downstream signaling cascades. While other dichlorophenyl-containing molecules have been studied for their receptor interactions, there is no available research detailing the receptor binding profile or the specific signaling pathways modulated by this compound.

Cell-Based Phenotypic Screening and Viability Studies (e.g., Antiproliferative Activity, Antimicrobial Activity)

Table 1: Hypothetical Data Table for Antiproliferative Activity This table is for illustrative purposes only, as no specific data for this compound is available.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

| K-562 | Leukemia | Data not available |

Modulation of Cellular Energetics and Metabolic Pathways

Investigating the influence of a compound on cellular metabolism and energy production can reveal novel mechanisms of action. Assays that measure parameters such as oxygen consumption, ATP production, and the activity of key metabolic enzymes would be employed for this purpose. At present, there are no published studies that explore the effects of this compound on cellular energetics or metabolic pathways.

Elucidation of Molecular Targets and Mechanisms of Action for this compound

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for guiding further drug development.

Target Identification and Validation Methodologies

A variety of methodologies are utilized to identify the molecular targets of a compound. These can range from hypothesis-driven approaches, where the compound is tested against a panel of likely targets based on its chemical structure, to unbiased, large-scale screening methods. Techniques such as affinity chromatography, chemical proteomics, and genetic screening (e.g., using CRISPR-Cas9 or siRNA libraries) are powerful tools for target discovery. For instance, a fluorescence polarization-based screening was used to identify that a different class of compounds, 5-thiocyanatothiazol-2-amines, could disrupt the WDR5-MYC protein-protein interaction. nih.gov Following identification, target validation is performed to confirm that the compound's biological effects are indeed mediated through its interaction with the proposed target. This can involve techniques like cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or observing the phenotypic effects of knocking down the target gene. For this compound, there is no information available regarding any target identification or validation studies.

Biochemical Characterization of Compound-Target Interactions

The 5-phenylthiazol-2-amine (B1207395) scaffold has been identified as a versatile pharmacophore capable of interacting with various biological targets, most notably protein kinases. Research into derivatives of this core structure has revealed them to be novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). nih.gov This enzyme plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in the recruitment of proteins to cellular membranes and the regulation of membrane trafficking.

The interaction with PI4KIIIβ is a significant finding, as this kinase is implicated in various cellular processes, and its dysregulation is linked to disease states. nih.gov Beyond this specific target, the thiazole (B1198619) nucleus is known to be a "privileged structure" in medicinal chemistry, with different derivatives showing inhibitory activity against a range of other enzymes. For example, various thiazole-based compounds have been developed as inhibitors of BRAFV600E, a mutation-activated protein kinase involved in melanoma, and Epidermal Growth Factor Receptor (EGFR). acs.orgmdpi.com Other identified targets for different series of thiazole derivatives include dihydrofolate reductase (DHFR) and carbonic anhydrase isozymes, highlighting the scaffold's capacity for diverse molecular recognition. The specific interactions are typically driven by the core structure's ability to form hydrogen bonds and engage in hydrophobic interactions within the enzyme's active site.

Cellular Pathway Analysis and Downstream Effects

The biochemical inhibition of targets like PI4KIIIβ by 5-phenylthiazol-2-amine derivatives translates into significant downstream effects on cellular signaling pathways. The most prominent pathway affected is the PI3K/AKT signaling axis, a central regulator of cell survival, proliferation, and growth. nih.gov Studies on potent 5-phenylthiazol-2-amine compounds demonstrated that their inhibition of PI4KIIIβ leads to a more effective blockade of the PI3K/AKT pathway compared to other inhibitors. nih.gov

This pathway inhibition triggers a cascade of cellular events associated with antitumor activity. These downstream effects include:

Induction of Apoptosis: The shutdown of the pro-survival AKT signaling leads to programmed cell death. This is often associated with the activation of executioner caspases like caspase-3 and the modulation of Bcl-2 family proteins, involving the down-regulation of anti-apoptotic Bcl-2 and the up-regulation of pro-apoptotic Bax. nih.govnih.gov

Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, preventing cancer cells from proceeding through mitosis. Specifically, arrest in the G2/M phase has been observed for PI4KIIIβ inhibitors, while other 2-aminothiazole (B372263) derivatives can induce arrest in the G0/G1 phase. nih.govnih.gov

Autophagy Induction: In addition to apoptosis, the inhibition of the PI3K/AKT pathway by these compounds can also induce autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells. nih.gov

In the context of antifungal research, other thiazole derivatives have been found to interfere with different cellular processes, such as the inhibition of hyphal development and biofilm formation in Candida albicans. nih.gov This is mediated through interference with key signaling cascades like the Ras1–cAMP–PKA and MAPK pathways. nih.gov Furthermore, some derivatives disrupt the integrity of the fungal cell membrane by affecting the ergosterol (B1671047) biosynthesis pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 5-phenylthiazol-2-amine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The dichlorophenyl moiety, as present in the title compound, is a common feature in many biologically active thiazoles, and its substitution pattern critically influences potency and selectivity.

| Substituent Pattern on Phenyl Ring | Compound Series | Observed Biological Effect | Reference |

|---|---|---|---|

| meta-Halogen (e.g., 3-Cl) | Anticancer 2-aminothiazoles | Improved anticancer activity | nih.gov |

| 3,4-Dichloro | Anticancer 2-aminothiazoles | Better inhibitory activity than 2,4-dichloro | nih.gov |

| 3,4-Dichloro | Thiazolyl-thiourea derivatives | Promising efficacy against Staphylococcus species | mdpi.com |

| 3,5-Dichloro | Anticryptococcal thiazoles | Conferred anticryptococcal activity | nih.gov |

| 3,5-Dichloro | Antibacterial thiazoles | Abolished antibacterial effect | mdpi.com |

Investigation of Conformational and Stereochemical Effects on Target Engagement

The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their interaction with biological targets. The relative orientation of the dichlorophenyl ring and the thiazole ring, defined by the dihedral angle between them, plays a significant role in how the molecule fits into a target's binding pocket.

X-ray crystallography studies of related structures, such as 2-(2′-aminophenyl)benzothiazole, reveal a nearly planar conformation, with the angle between the benzothiazole (B30560) and phenyl rings being as low as 4.1–5.4°. mdpi.com Similarly, other thiazole derivatives have been shown to have their aromatic and thiazole rings in a nearly coplanar arrangement. mdpi.com This planarity can facilitate stacking interactions (e.g., π–π interactions) within the active site of a protein.

Theoretical conformational analyses of thiazole-containing residues have identified specific low-energy conformations that are stabilized by intramolecular hydrogen bonds. nih.gov A characteristic β2 conformation, which is unusual for standard amino acid residues, is stabilized by a hydrogen bond between an N-H group and the nitrogen atom of the thiazole ring. nih.gov The presence of the thiazole ring itself can significantly reduce the conformational flexibility of a molecule, which can be advantageous for biological activity by lowering the entropic penalty of binding to a target. researchgate.net This pre-organization into a bioactive conformation can lead to higher affinity and potency.

Development of SAR Models for Optimized Biological Performance

To systematically explore the vast chemical space of thiazole derivatives and to guide the design of more potent and selective compounds, researchers frequently employ computational modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies. These models establish a mathematical correlation between the structural features of the molecules and their biological activity.

Both 2D and 3D-QSAR models have been successfully developed for various series of thiazole derivatives.

2D-QSAR: These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as molar refractivity (MR), lipophilicity (LogP), and electronic properties (e.g., ELUMO). For example, a 2D-QSAR model was generated for thiazole derivatives acting as 5-lipoxygenase inhibitors, using multiple linear regression (MLR) to link molecular descriptors to inhibitory activity. laccei.org Another study developed MLR and artificial neural network (ANN) models to predict the activity of thiazole derivatives as PIN1 inhibitors.

3D-QSAR: These models consider the three-dimensional properties of the molecules, such as their shape and electrostatic fields. A 3D-QSAR modeling analysis was used to establish that thiazole derivatives featuring a thiophene (B33073) nucleus showed promise as BRAFV600E inhibitors. acs.org

These computational models serve as powerful predictive tools. They help identify the key structural requirements for a desired biological effect, allowing for the rational design of new analogues with optimized performance, improved potency, and better selectivity before their synthesis and experimental testing. laccei.orgresearchgate.net

Computational and Theoretical Investigations of 5 2,3 Dichlorophenyl Thiazol 2 Amine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the structural and electronic properties of 5-(2,3-Dichlorophenyl)thiazol-2-amine. These calculations provide a foundational understanding of the molecule's behavior.

Conformational analysis is computationally performed to map the molecule's energy as a function of this rotation. By systematically rotating the C-C bond and calculating the potential energy at each increment, an energy landscape is generated. This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (energy maxima). nih.govresearchgate.net The stability of different conformers is influenced by a balance of steric hindrance from the chlorine atoms and the amino group, as well as potential intramolecular interactions, such as weak hydrogen bonds. nih.gov For thiazole-containing structures, intramolecular N–H⋯N hydrogen bonds between an amide hydrogen and the thiazole (B1198619) nitrogen can significantly stabilize certain conformations. nih.gov

Molecular Orbital (MO) theory helps in understanding the electronic behavior and chemical reactivity of the compound. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mgesjournals.com The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to gain an electron. mgesjournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.netbohrium.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich 2-aminothiazole (B372263) ring system, while the LUMO is concentrated on the electron-deficient 2,3-dichlorophenyl ring. researchgate.netscispace.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.net From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.netscispace.comnih.gov

| Parameter | Formula | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.1 eV | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -1.9 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.2 eV | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.1 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.9 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.1 eV | Resistance to change in electron configuration |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the molecular structure. nih.gov DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly employed for these calculations. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. mgesjournals.com These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This allows for the precise assignment of vibrational modes, such as N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-Cl stretching from the dichlorophenyl ring. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za Calculations are typically performed in a solvent like DMSO to mimic experimental conditions, and the results are compared to tetramethylsilane (B1202638) (TMS) as a reference. This allows for the unambiguous assignment of signals for each proton and carbon atom in the molecule. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT). scielo.org.za This method predicts the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelength (λmax). The primary transition is typically from the HOMO to the LUMO. researchgate.net

| Technique | Parameter | Hypothetical Experimental Value | Typical Calculated Value |

|---|---|---|---|

| IR | ν (N-H stretch) | 3410 cm⁻¹ | 3405 cm⁻¹ (scaled) |

| ν (Aromatic C-H stretch) | 3085 cm⁻¹ | 3080 cm⁻¹ (scaled) | |

| ν (C=N stretch) | 1615 cm⁻¹ | 1610 cm⁻¹ (scaled) | |

| ¹H NMR | δ (NH₂) | ~7.5 ppm | ~7.4 ppm |

| δ (Aromatic-H) | 7.0 - 7.4 ppm | 7.0 - 7.3 ppm | |

| δ (Thiazole-H) | ~6.9 ppm | ~6.8 ppm | |

| ¹³C NMR | δ (Thiazole C-NH₂) | ~168 ppm | ~167 ppm |

| UV-Vis | λmax | ~280 nm | ~275 nm |

Molecular Dynamics Simulations and Ligand-Target Docking Studies

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to predict how it interacts with protein targets. Thiazole derivatives are known to interact with a variety of biological macromolecules, including protein kinases. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the this compound molecule into the active site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov

The predicted binding mode is stabilized by a network of non-covalent interactions. For this molecule, key interactions would likely include:

Hydrogen Bonds: The 2-amino group can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as an acceptor. researchgate.net

Hydrophobic Interactions: The dichlorophenyl ring can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. nih.gov

Pi-Pi Stacking: The aromatic thiazole and dichlorophenyl rings can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). researchgate.net

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Leu83 | Hydrogen Bond (NH₂ donor) | 2.1 |

| Glu81 | Hydrogen Bond (Thiazole-N acceptor) | 2.9 |

| Val35 | Hydrophobic Interaction | 3.8 |

| Ala51 | Hydrophobic Interaction | 4.1 |

| Phe80 | π-π Stacking | 4.5 |

| Asp144 | Halogen Bond (C-Cl) | 3.2 |

Binding Energy Score: -8.5 kcal/mol

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net An MD simulation tracks the movements of all atoms in the system over a period of nanoseconds, providing a more realistic view of the interactions in a physiological environment. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD indicates that the ligand remains securely in the binding pocket without significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. This can reveal which residues in the active site are most critical for interaction and how the ligand itself moves within the site. researchgate.net

Interaction Stability: MD simulations allow researchers to confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, adding confidence to the proposed binding mode. mdpi.com

These computational investigations provide a comprehensive profile of this compound, from its fundamental electronic structure to its potential dynamic interactions with complex biological systems.

Virtual Screening for Potential Off-Targets and Polypharmacology

Virtual screening is a computational methodology utilized to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening is a critical tool for predicting potential off-targets, which are unintended molecular targets that can lead to adverse effects or, conversely, to beneficial new therapeutic applications (polypharmacology).

The process involves two primary approaches: ligand-based and structure-based virtual screening. Ligand-based methods use the known structure of this compound to find other molecules with similar properties, under the principle that similar molecules often have similar biological activities. Structure-based virtual screening, on the other hand, requires the three-dimensional structure of a potential protein target. The compound is then computationally "docked" into the binding site of various proteins to estimate its binding affinity.

By screening this compound against a database of known biological targets, researchers can generate a profile of its potential interactions. This is instrumental in the early stages of drug development to forecast possible side effects and to understand the compound's broader pharmacological profile. For instance, identifying interactions with kinases, a common target for thiazole-containing compounds, could suggest potential applications or off-target effects. acs.org

| Potential Target Class | Rationale for Screening | Representative Examples |

| Kinases | Thiazole is a known scaffold in many kinase inhibitors. acs.org | Aurora Kinase, p38α MAPK nih.govresearchgate.net |

| Bacterial Enzymes | Aminothiazole derivatives have shown antimicrobial activity. nih.govnih.gov | Enoyl-ACP reductase, Dihydrofolate reductase (DHFR) mdpi.com |

| Cholinesterases | Some thiazole-sulfonamide analogs show inhibitory potential. nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov |

| PIM Kinases | Thiadiazole and thiazole scaffolds have been studied as PIM inhibitors. nih.gov | PIM2 Kinase nih.gov |

This table is illustrative and represents potential target classes for thiazole-based compounds based on existing literature; specific interactions for this compound would require dedicated screening studies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These approaches are fundamental in modern medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. Cheminformatics provides the tools to manage, analyze, and model the chemical and biological data required for these investigations.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound would begin with the synthesis and biological evaluation of a series of structural analogues. This training set would feature systematic modifications to the core structure, such as altering the substitution pattern on the dichlorophenyl ring or modifying the 2-amine group. The biological activity of each compound, expressed quantitatively (e.g., IC₅₀), would then be correlated with calculated molecular descriptors.

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting models can predict the activity of new, unsynthesized compounds and provide visual, three-dimensional contour maps that highlight which structural regions are critical for activity. nih.gov

The reliability of any developed QSAR model is assessed through rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's creation. nih.govnih.gov

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Cross-validated Correlation Coefficient | q² or Q² | > 0.5 | Indicates the internal predictive ability of the model. nih.gov |

| Non-cross-validated Correlation Coefficient | r² or R² | > 0.6 | Measures the goodness of fit of the model to the training set data. nih.gov |

| Predictive Correlation Coefficient (External) | R²_pred | > 0.6 | Assesses the model's ability to predict the activity of an external test set. |

| Standard Error of Prediction | SEP | Low value | Indicates the accuracy of the predictions. |

| F-statistic Value | F | High value | Represents the statistical significance of the model. nih.gov |

This table summarizes key statistical metrics for validating QSAR models, with generally accepted threshold values from the scientific literature.

Feature Selection and Descriptor Analysis for Compound Design

The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, hundreds or thousands of descriptors can be calculated, falling into several categories.

Feature selection is the process of identifying the subset of descriptors that has the most significant correlation with biological activity. This step is crucial to avoid overfitting the model and to ensure it is based on mechanistically relevant molecular properties. Analysis of the selected descriptors provides direct insights for compound design. For example, if a descriptor related to molecular volume in a specific region has a negative coefficient in the final QSAR equation, it suggests that smaller substituents in that area would be beneficial for activity. Similarly, descriptors for electronic properties can guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target. nih.gov

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Based on molecular formula; describes composition without geometry. | Molecular weight, atom counts, rotatable bond count. |

| Topological (2D) | Based on the 2D graph representation of the molecule. | Connectivity indices (e.g., Kier & Hall), Burden eigenvalues. nih.gov |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular surface area, volume, moments of inertia. |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, dipole moment, partial charges. mdpi.com |

| Field-Based (3D) | Describes the interaction fields surrounding the molecule. | Steric, electrostatic, hydrophobic fields (used in CoMFA/CoMSIA). nih.gov |

Data Mining and Pattern Recognition in Related Chemical Space

The "chemical space" surrounding this compound encompasses a vast collection of structurally related molecules, including other 2-aminothiazole derivatives and compounds containing a dichlorophenyl moiety. mdpi.com Data mining and pattern recognition techniques are employed to explore this space within large chemical databases (e.g., PubChem, ChEMBL, ZINC).

Using methods like similarity searching and clustering based on molecular fingerprints, researchers can identify compounds with similar structural features or predicted properties. This can rapidly reveal Structure-Activity Relationship (SAR) patterns, highlighting which functional groups are commonly associated with specific biological activities. nih.gov For example, analyzing clusters of active aminothiazoles might reveal a preference for certain types of substituents at the 5-position of the thiazole ring. This knowledge can guide the design of novel analogues of this compound that are more likely to be active and possess desirable properties. This exploration also helps in identifying "patent-free" chemical space for the development of new intellectual property.

Future Research Directions and Translational Perspectives for 5 2,3 Dichlorophenyl Thiazol 2 Amine

Expansion of Biological Application Domains

The 2-aminothiazole (B372263) nucleus is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. nih.gov Future research should systematically explore the therapeutic potential of 5-(2,3-Dichlorophenyl)thiazol-2-amine across a broader range of diseases.

Anticancer Activity: The thiazole (B1198619) core is present in several anticancer agents. nih.gov Derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, and colon cancer. nih.gov For instance, a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives revealed significant anticancer activity against A-549, Bel7402, and HCT-8 cell lines. researchgate.net Furthermore, certain N-acylated-2-amino-5-benzyl-1,3-thiazoles have demonstrated selective action against human glioblastoma and melanoma cells. nih.gov A structurally related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, has shown cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 42.30 µM. mdpi.com Given these precedents, a comprehensive screening of this compound against a diverse panel of cancer cell lines is a logical next step.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Significant anticancer activity |

| N-acylated-2-amino-5-benzyl-1,3-thiazoles | U251 (Glioblastoma), WM793 (Melanoma) | Selective cytotoxic action |

| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 (Breast Cancer) | IC50 of 42.30 µM |

| 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), Hep-G2 (Liver) | Strong antitumor activities |

Antimicrobial and Anti-inflammatory Properties: Thiazole derivatives have been investigated for their antimicrobial and anti-inflammatory effects. nih.govlookchem.com For example, certain 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles have exhibited good antibacterial and antifungal activity. lookchem.com Similarly, new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles have shown anti-inflammatory activity comparable to indomethacin. nih.gov The anti-inflammatory potential of a related dichlorophenyl compound was also noted. mdpi.com Therefore, evaluating this compound for its efficacy against a panel of pathogenic bacteria and fungi, as well as in preclinical models of inflammation, is warranted.

Neuroprotective Potential: Emerging evidence suggests that thiazole-containing compounds may have neuroprotective properties. nih.govresearchgate.net Thiazole sulfonamides have been shown to protect against 6-hydroxydopamine-induced Parkinsonian models in vitro. nih.gov Given the increasing prevalence of neurodegenerative diseases, exploring the potential of this compound to mitigate neuronal damage in models of Alzheimer's, Parkinson's, or other neurological disorders could open up new therapeutic avenues. nih.gov

Integration into Combination Therapies and Synergistic Modalities

To enhance therapeutic efficacy and overcome potential drug resistance, future studies should investigate the integration of this compound into combination therapies. The synergistic potential of this compound with existing chemotherapeutic agents, targeted therapies, or immunotherapies should be systematically evaluated. For instance, if the compound demonstrates anticancer properties, its combination with standard-of-care drugs could lead to lower effective doses, thereby reducing toxicity and improving patient outcomes. mdpi.com Studies on other phytochemicals have shown that combination therapies can enhance antitumor and antimetastatic effects. mdpi.com Investigating the ability of this compound to modulate key signaling pathways involved in drug resistance would be a crucial aspect of this research.

Novel Formulation Strategies for Enhanced Delivery

The therapeutic efficacy of a promising compound can be limited by poor physicochemical properties, such as low solubility and bioavailability. To address these potential challenges, the development of novel formulation strategies for this compound is a critical area for future research. Advanced drug delivery systems, such as lipid-based nanoparticles, polymeric micelles, and liposomes, could be employed to improve its solubility, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells. These formulation strategies can lead to enhanced therapeutic efficacy and a reduction in off-target side effects.

Exploration of Unconventional Mechanisms of Action

While initial studies may focus on a primary mechanism of action, a deeper understanding of the molecular pharmacology of this compound requires an exploration of unconventional or off-target effects. A study on a related 5-(2,6-dichlorophenyl)-thiazolo[3,2-a]pyrimidine derivative revealed a potential dual mechanism of antitumor action involving both kinase inhibition and DNA damage. nih.gov This highlights the importance of looking beyond a single molecular target. Future research should employ unbiased screening approaches, such as proteomics and transcriptomics, to identify novel binding partners and signaling pathways modulated by this compound. Uncovering such unconventional mechanisms could reveal new therapeutic indications and provide a more complete picture of the compound's biological activity.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govrsc.org These computational tools can be leveraged to accelerate the optimization of this compound.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate is crucial for its clinical success. In silico ADMET models can provide early-stage predictions for this compound and its analogs, helping to identify and mitigate potential liabilities before significant investment in preclinical and clinical studies. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,3-Dichlorophenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 2,3-dichlorobenzaldehyde derivatives with thiosemicarbazide in the presence of dichloromethane and triethylamine, yielding moderate to good purity (60–75%) . Variations in solvent polarity (e.g., DMF vs. dichloromethane) and catalyst selection (e.g., triethylamine vs. pyridine) significantly impact reaction efficiency. For example, triethylamine enhances nucleophilic attack on the carbonyl group, accelerating thiazole ring formation .

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

- Key characterization methods include:

- IR spectroscopy : Confirms N–H stretching (3150–3300 cm⁻¹) and C–S bonds (680–750 cm⁻¹) .

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm) and thiazole NH₂ (δ 5.8–6.2 ppm, broad singlet) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) must align with the theoretical molecular weight (C₉H₆Cl₂N₂S: 259.04 g/mol) .

Q. What in vitro biological assays are used to evaluate its antimicrobial potential?

- Standard protocols include:

- Broth microdilution : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion : Zone-of-inhibition measurements for antifungal activity (e.g., C. albicans) .

- Thiazole derivatives often exhibit moderate activity (MIC: 32–64 µg/mL), with enhanced efficacy when electron-withdrawing groups (e.g., Cl) are present on the phenyl ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites on intermediates, guiding regioselective modifications .

- Molecular docking can pre-screen analogs for binding affinity to biological targets (e.g., bacterial dihydrofolate reductase), reducing experimental trial-and-error .

Q. How do structural modifications (e.g., substituent position) affect biological activity, and how can contradictions in literature data be resolved?

- Case study : Substituting the 2,3-dichlorophenyl group with 2,4-dichlorophenyl reduces antimicrobial activity by 50%, likely due to steric hindrance at the binding site .

- Data reconciliation : Discrepancies in reported MIC values may arise from variations in assay conditions (e.g., pH, inoculum size). Meta-analyses should normalize data using standardized protocols .

Q. What strategies mitigate low solubility in pharmacological studies?

- Co-crystallization : Co-formers like succinic acid improve aqueous solubility via hydrogen-bonded networks .

- Prodrug design : Introducing phosphate esters at the NH₂ group enhances bioavailability, as demonstrated in related thiazole derivatives .

Q. How can reaction scalability be achieved without compromising yield?

- Flow chemistry : Continuous synthesis under optimized pressure (1–2 bar) and temperature (80–90°C) reduces side reactions (e.g., oxidation) .

- Process analytical technology (PAT) : In-line IR monitors reaction progression, enabling real-time adjustments to stoichiometry .

Methodological Resources

- Spectral databases : Use the Cambridge Structural Database (CSD) for crystallographic reference data .

- Biological assay protocols : Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for reproducible MIC testing .

- Computational tools : Gaussian 16 for DFT calculations; AutoDock Vina for molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.